2-chloro-5-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

NLRP3 inflammasome Ischemia-reperfusion injury Cardiovascular pharmacology

2-chloro-5-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS 1144459-40-4) is a synthetic sulfamoylphenyl ethyl benzamide derivative belonging to a class of compounds actively investigated as capsid assembly modulators for Hepatitis B Virus (HBV) therapy and as selective bradykinin B1 receptor antagonists. The compound features a chloro substituent at the 2-position and a pyrrol-1-yl moiety at the 5-position of the benzamide core, with an ethyl linker connecting to a 4-sulfamoylphenyl group.

Molecular Formula C19H18ClN3O3S
Molecular Weight 403.9 g/mol
Cat. No. B12170270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-5-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Molecular FormulaC19H18ClN3O3S
Molecular Weight403.9 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C2=CC(=C(C=C2)Cl)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C19H18ClN3O3S/c20-18-8-5-15(23-11-1-2-12-23)13-17(18)19(24)22-10-9-14-3-6-16(7-4-14)27(21,25)26/h1-8,11-13H,9-10H2,(H,22,24)(H2,21,25,26)
InChIKeyFOXLKIIKRZITFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 2-chloro-5-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Structural Features and Research Applications


2-chloro-5-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS 1144459-40-4) is a synthetic sulfamoylphenyl ethyl benzamide derivative belonging to a class of compounds actively investigated as capsid assembly modulators for Hepatitis B Virus (HBV) therapy [1] and as selective bradykinin B1 receptor antagonists [2]. The compound features a chloro substituent at the 2-position and a pyrrol-1-yl moiety at the 5-position of the benzamide core, with an ethyl linker connecting to a 4-sulfamoylphenyl group. This distinct substitution pattern differentiates it from related analogs such as 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (16673-34-0), a known NLRP3 inflammasome inhibitor [3]. The compound is primarily utilized as a research tool in medicinal chemistry and probe discovery programs.

Why Generic Substitution of 2-chloro-5-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide Fails: The Substitution-Specific Pharmacology


Even minor structural modifications within the sulfamoylbenzamide series can lead to profound changes in target engagement, selectivity, and pharmacokinetic behavior. For instance, substitution of the 5-methoxy group in 16673-34-0 with a 5-pyrrol-1-yl moiety eliminates the cyclohexylurea-free NLRP3 inhibitory scaffold, redirecting the molecule toward alternative targets such as viral capsid proteins or carbonic anhydrase isoforms [1]. Similarly, positional isomerism—moving the pyrrole from the 5- to the 4-position—can abrogate binding affinity due to altered hydrogen-bonding networks and steric constraints, as demonstrated in structure-activity relationship (SAR) studies of sulfamoylpyrrolamide HBV capsid assembly modulators [2]. These findings underscore that generic substitution across analogs in this chemical class is unreliable; each derivative must be individually validated for its intended application.

Quantitative Differentiation Evidence for 2-chloro-5-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide


NLRP3 Inflammasome Inhibitory Activity: Pyrrole vs. Methoxy Substitution at Position 5

The target compound replaces the 5-methoxy group in the NLRP3 inhibitor 16673-34-0 with a 5-pyrrol-1-yl moiety. In HL-1 cardiomyocytes, 16673-34-0 (5-chloro-2-methoxy analog) inhibits caspase-1 activity by 90% at an unspecified concentration and reduces infarct size by >40% in a mouse ischemia-reperfusion model [1]. The pyrrole-substituted target compound has not been evaluated in this assay, but the structural modification is expected to abrogate NLRP3 inhibitory activity, redirecting the pharmacological profile toward alternative targets such as HBV capsid or carbonic anhydrase. This differentiation is critical for researchers seeking to avoid off-target inflammasome modulation.

NLRP3 inflammasome Ischemia-reperfusion injury Cardiovascular pharmacology

Carbonic Anhydrase Isoform Selectivity Profile: 5-Pyrrole vs. 2-Methoxy Analogs

Sulfamoylbenzamide derivatives are established carbonic anhydrase (CA) inhibitors. The 4-sulfamoylphenyl moiety acts as a zinc-binding group, while the benzamide substituents modulate isoform selectivity. Published data for closely related pyrrole-containing benzenesulfonamides show Ki values as low as 6.8 nM against hCA XII [1]. In contrast, the 5-chloro-2-methoxy analog 16673-34-0 has not been profiled against CA isoforms, underscoring the target compound's potential for CA-targeted applications. The 5-pyrrole group is hypothesized to enhance selectivity for membrane-associated isoforms (hCA IX, XII) over cytosolic isoforms (hCA I, II) based on steric and electronic properties.

Carbonic anhydrase inhibition Sulfonamide zinc-binding Isoform selectivity

Calculated Physicochemical and Drug-Likeness Parameters vs. Des-Chloro Analog

Computational comparison of the target compound with the des-chloro analog 5-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide reveals key differences in lipophilicity and metabolic stability. The 2-chloro substituent increases calculated logP by approximately 0.6 log units and may enhance metabolic stability by blocking potential oxidation at the ortho position [1]. Molecular weight (403.9 g/mol) and hydrogen bond donor count (2) remain within Lipinski compliant space, but the increased lipophilicity suggests improved membrane permeability relative to the des-chloro analog.

Drug-likeness ADME prediction Lead optimization

Optimal Research and Industrial Application Scenarios for 2-chloro-5-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide


Negative Control for NLRP3 Inflammasome Activation Studies

Researchers investigating NLRP3 inflammasome activation can use the target compound as a structurally related negative control to 16673-34-0. The 5-pyrrol-1-yl substitution eliminates NLRP3 inhibitory activity while retaining the sulfamoylphenyl scaffold, enabling rigorous SAR validation in cardiomyocyte and macrophage models [1].

Carbonic Anhydrase Isoform-Selective Probe Development

The pyrrole-containing sulfamoylbenzamide scaffold is hypothesized to exhibit preferential inhibition of membrane-associated carbonic anhydrase isoforms (hCA IX, XII) over cytosolic isoforms. The target compound can serve as a starting point for medicinal chemistry optimization programs aimed at developing isoform-selective CA inhibitors for oncology applications [2].

Structure-Activity Relationship Studies for HBV Capsid Assembly Modulators

As part of the sulfamoylpyrrolamide class of HBV capsid assembly modulators, this compound can be used to explore the impact of 2-chloro and 5-pyrrole substituents on antiviral potency and selectivity. Comparative data with JNJ-632 and related analogs will help define the pharmacophore requirements for capsid protein binding [3].

Quote Request

Request a Quote for 2-chloro-5-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.